Amorolfine Hydrochloride is the hyrochloride salt form of amorolfine, a morpholine antifungal agent. Amorolfine inhibits delta-14-reductase and delta-7,8-isomerase, which depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membrane.
Amorolfine hydrochloride
CAS No.: 78613-38-4
VCID: VC20739996
Molecular Formula: C21H36ClNO
Molecular Weight: 354.0 g/mol
* For research use only. Not for human or veterinary use.

Description | What is Amorolfine Hydrochloride?Amorolfine hydrochloride is an antifungal drug of the morpholine class, used to treat fungal infections . It functions by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes, which leads to the accumulation of ignosterol . This is achieved through the inhibition of Δ14-sterol reductase and cholestenol Δ-isomerase, two enzymes involved in the ergosterol synthesis pathway . Amorolfine is available as a nail lacquer containing 5% amorolfine hydrochloride as the active ingredient and is typically used to treat onychomycosis (fungal infections of the toe and fingernails) . It is also available as a cream for dermatomycosis . While amorolfine is available over-the-counter in some countries like Australia, Brazil, Russia, Germany, and the UK, it requires a prescription in many others . It is not currently approved for treating onychomycosis in the United States or Canada, though it can be ordered by mail from other countries . Mechanism of ActionAmorolfine's fungicidal action relies on the alteration of the fungal cell membrane, specifically targeting sterol biosynthesis . It inhibits ergosterol synthesis at two levels by inhibiting delta 14 reductase and delta 7–8 isomerase, which affects pathogen membrane synthesis, depletes ergosterol, and causes non-typical spherical sterols to accumulate in the fungal cytoplasmic membranes . This broad-spectrum activity makes it effective against various fungi . Spectrum of ActivityAmorolfine has demonstrated effectiveness against a range of fungal pathogens, including :
4.2. Combination TherapyA study explored the efficacy of combining amorolfine nail lacquer with oral terbinafine for treating onychomycosis with matrix involvement . The results indicated that the combination therapy enhanced clinical efficacy and was more cost-effective compared to terbinafine alone . Specifically, a significantly higher success rate was observed in patients treated with the combination of amorolfine and terbinafine compared to those treated with terbinafine alone (59.2% vs. 45.0%; P = 0.03) . 4.3. Comparison with CiclopiroxIn a study comparing amorolfine with ciclopirox, ciclopirox with HPCH vehicle exhibited significantly higher efficacy for both T. rubrum and C. parapsilosis compared to amorolfine reference . 4.4. LimitationsA randomized, double-blind, placebo-controlled trial indicated that topical miconazole and amorolfine were not effective in achieving a complete clinical or mycological cure of mild to moderately severe onychomycosis . Adverse EffectsAmorolfine is generally well-tolerated, with local adverse effects mainly including burning and itching . |
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CAS No. | 78613-38-4 |
Product Name | Amorolfine hydrochloride |
Molecular Formula | C21H36ClNO |
Molecular Weight | 354.0 g/mol |
IUPAC Name | (2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride |
Standard InChI | InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; |
Standard InChIKey | XZKWIPVTHGWDCF-KUZYQSSXSA-N |
Isomeric SMILES | CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl |
SMILES | CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl |
Canonical SMILES | CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl |
Appearance | Solid powder |
Synonyms | amorolfin hydrochloride amorolfine amorolfine hydrochloride Locéryl Loceryl Locetar Odenil Ro 14-4767-002 Ro-14-4767-002 |
PubChem Compound | 54259 |
Last Modified | Sep 12 2023 |
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